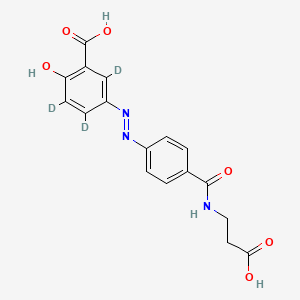

Balsalazid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

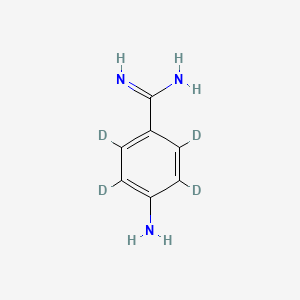

Balsalazide-d3 is a deuterated form of balsalazide, an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, such as ulcerative colitis.

Wissenschaftliche Forschungsanwendungen

Balsalazide-d3 has several scientific research applications:

Chemistry: Used in studies involving the kinetics and mechanisms of oxidation reactions.

Industry: Utilized in the development of pharmaceutical formulations for targeted drug delivery to the colon.

Wirkmechanismus

- Mesalazine acts directly on ulcerative colitis by exerting anti-inflammatory effects locally in the gastrointestinal (GI) tract .

- Mesalazine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .

- The exact biochemical pathways of 5-ASA remain unknown, but its anti-inflammatory effects occur locally within the GI tract .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Balsalazide-d3 is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid, or 5-ASA), an anti-inflammatory drug . It works by delivering mesalazine to the large intestine to act directly on ulcerative colitis .

Cellular Effects

Balsalazide-d3 exerts its effects by modifying the mucosal prostaglandin profile, mucosal electrolyte transport, and possibly altering the microflora in the colon . It inhibits the release and synthesis of proinflammatory mediators in vitro (e.g., nitric oxide, leukotrienes, thromboxanes, and platelet-activating factor) .

Molecular Mechanism

The mechanism by which Balsalazide-d3 exerts its therapeutic effects in ulcerative colitis is unclear . It is known that the compound inhibits the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Temporal Effects in Laboratory Settings

A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of Balsalazide-d3 disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .

Metabolic Pathways

Balsalazide-d3 is metabolised by bacterial azo reductases in the colon to release its therapeutically active moiety mesalazine . The systemic absorption of Balsalazide-d3 and its metabolites is not required for the therapeutic efficacy of the drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide-d3 involves several steps:

Starting Material: The synthesis begins with 4-aminohippuric acid, which is obtained by coupling para-aminobenzoic acid and glycine.

Diazotization: The 4-aminohippuric acid is treated with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with salicylic acid at the position para to the phenol group to yield balsalazide.

Industrial Production Methods

In industrial settings, the production of balsalazide involves:

Conversion to Sulfonate Salt: The intermediate N-(4-aminobenzoyl)-β-alanine is converted to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water.

Diazotization: The sulfonate salt is treated with aqueous sodium nitrite solution at low temperature to generate the diazonium salt.

Quenching and Isolation: The diazonium salt solution is quenched with aqueous disodium salicylate to furnish balsalazide disodium solution, which is then acidified to isolate balsalazide.

Analyse Chemischer Reaktionen

Types of Reactions

Balsalazide-d3 undergoes various chemical reactions, including:

Oxidation: Balsalazide can be oxidized using oxidants like chloramine-T and bromamine-T in acidic medium.

Hydrolysis: The compound can undergo hydrolytic degradation under acidic and alkaline conditions.

Common Reagents and Conditions

Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

Hydrolysis: Acidic or alkaline conditions.

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide.

Sulfasalazine: Another prodrug that releases mesalazine in the colon.

Olsalazine: A compound similar to balsalazide that also releases mesalazine upon cleavage.

Uniqueness

Balsalazide-d3 is unique in its targeted delivery of mesalazine to the colon, which minimizes systemic absorption and maximizes local therapeutic effects. This targeted delivery is advantageous over other similar compounds like sulfasalazine, which can cause systemic side effects .

Eigenschaften

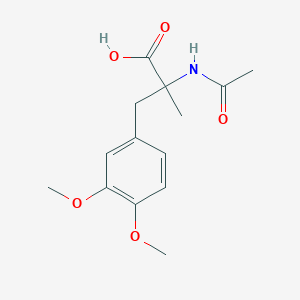

IUPAC Name |

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-DINNLGBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.